[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
CAS No.: 1298037-96-3
Cat. No.: VC5407658
Molecular Formula: C25H24ClN5OS
Molecular Weight: 478.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1298037-96-3 |
|---|---|
| Molecular Formula | C25H24ClN5OS |
| Molecular Weight | 478.01 |
| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |
| Standard InChI | InChI=1S/C25H28ClN5OS/c1-16-6-8-18(9-7-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-12-10-30(11-13-31)20-5-3-4-19(26)14-20/h3-9,14,21-22,28-29H,10-13,15H2,1-2H3 |
| Standard InChI Key | XSQFNVHKUPSPPS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula reflects a blend of aromatic and heterocyclic components. The piperazine ring (CHN) at the 4-position of the 3-chlorophenyl group contributes to its basicity, while the thiazole moiety (CHNS) enhances lipophilicity and metabolic stability . The pyrazolidine core (CHN) introduces conformational rigidity, potentially optimizing target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1298037-96-3 |
| Molecular Formula | |
| Molecular Weight | 478.01 g/mol |
| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl)pyrazolidin-3-yl]methanone |
Structural Motifs and Pharmacophoric Features
The 3-chlorophenyl group enhances electron-withdrawing effects, potentially modulating receptor affinity . The thiazole ring, a common feature in antimicrobial and antiviral agents, may contribute to broad-spectrum biological activity. Piperazine derivatives are well-documented in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the preparation of intermediates:
-
Thiazole Intermediate: 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.
-
Pyrazolidine Intermediate: Cyclocondensation of hydrazine with diketones yields the pyrazolidine core, which is subsequently functionalized at the 3-position.
-
Coupling Reactions: The final step involves coupling the thiazole-pyrazolidine intermediate with 4-(3-chlorophenyl)piperazine using a carbonyl linker, often via Schotten-Baumann acylation .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Hantzsch Thiazole Synthesis | Thiourea, α-bromo ketone, EtOH, reflux |
| 2 | Pyrazolidine Formation | Hydrazine hydrate, diketone, 80°C |
| 3 | Piperazine Coupling | DCC, DMAP, CHCl, rt |
Biological Activity and Mechanism
Receptor Interactions
Structural analogs, such as 1-(3-chlorophenyl)piperazine (m-CPP), exhibit affinity for serotonin receptors (5-HT), suggesting potential antidepressant or anxiolytic applications . The thiazole moiety may enhance binding to kinase targets, as seen in related antitumor agents .
Characterization and Analytical Data
Spectroscopic Methods
-
NMR: -NMR (400 MHz, DMSO-d): δ 7.45–7.20 (m, aromatic H), 4.15 (s, piperazine CH), 2.35 (s, thiazole CH).
-
Mass Spectrometry: ESI-MS m/z 478.01 [M+H].
Table 3: Key Spectral Peaks
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1680 cm (C=O stretch) |
| UV-Vis | λ 275 nm |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume